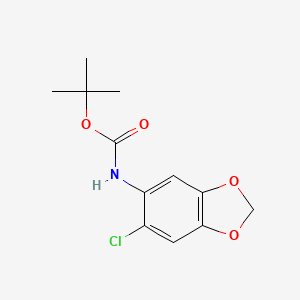

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

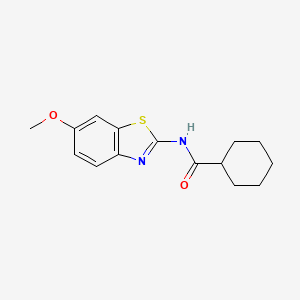

Tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is a chemical compound with the CAS Number: 1485008-99-8 . It has a molecular weight of 271.7 and is typically in an oil form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is typically in an oil form . It has a molecular weight of 271.7 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Environmental Fate and Biodegradation

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate, have been studied for their environmental occurrence, fate, and toxicity. These SPAs have been detected in various matrices, including indoor dust, outdoor air particulates, and water bodies, raising concerns over their potential environmental and health impacts. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and possibly carcinogenicity. The transformation products of these compounds may pose greater risks than the parent compounds themselves, emphasizing the need for future studies focused on novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).

Advances in Bioremediation Techniques

Significant progress has been made in understanding the biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a compound with similarities in use and chemical structure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate. Research has demonstrated MTBE's biotransformation and mineralization under aerobic conditions, with increasing evidence of its biodegradation under anaerobic conditions as well. These findings support the development of biological methods for the remediation of MTBE, which could be applicable to related compounds (Fiorenza & Rifai, 2003).

Environmental Behavior and Fate

The environmental behavior and fate of methyl tert-butyl ether provide insights into the potential behavior of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate in aquatic environments. MTBE's high solubility in water and low natural biodegradation potential in the subsurface environment highlight the challenges associated with its remediation. This underscores the importance of understanding the environmental fate of similar compounds to inform mitigation and remediation strategies (Squillace et al., 1997).

Health and Safety Considerations

The reassessment of the cancer potency of methyl tert-butyl ether, considering modes of action for MTBE and its metabolites, provides a framework for evaluating the health risks associated with exposure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate and similar compounds. This research suggests that if such compounds are carcinogenic, they are likely among the weakest of chemical carcinogens, highlighting the need for a nuanced understanding of their health impacts based on mode of action analyses (Bogen & Heilman, 2015).

Propiedades

IUPAC Name |

tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGDJVMCZLLCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)

![Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2881633.png)

![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)

![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)